Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
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Overview
Description
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a chemical compound with the molecular formula C12H11NO5. It is known for its unique structure, which includes a phthalimide moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a compound that belongs to the class of organic compounds known as phthalimides . These compounds are imide derivatives of phthalic anhydrides
Mode of Action
Some isoindole derivatives are known to be selective monoamine oxidase inhibitors , which suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Given that some isoindole derivatives are known to inhibit monoamine oxidase , it is plausible that this compound could affect pathways involving monoamine neurotransmitters.
Result of Action
If this compound acts as a monoamine oxidase inhibitor like some other isoindole derivatives , it could potentially increase the levels of monoamine neurotransmitters in the brain, which could have various effects depending on the specific neurotransmitters involved.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves the reaction of phthalic anhydride with glycine methyl ester in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the phthalimide ring .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the phthalimide moiety into amines.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of polymers and other materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate: Similar structure but with an acetate group instead of a propanoate group.
N-Phthalyl-DL-alanine: Contains a phthalimide moiety but with an alanine side chain.
2-phthalimidopropionic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is unique due to its specific ester group, which can undergo various chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to form stable complexes with enzymes and proteins also distinguishes it from other similar compounds.
Properties
IUPAC Name |
methyl 2-(1,3-dioxoisoindol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7(12(16)17-2)13-10(14)8-5-3-4-6-9(8)11(13)15/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHVWQRYVXVZLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33745-25-4 |
Source
|
Record name | N-PHTHALOYLALANINE METHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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